6-Methoxy-2-methylbenzoxazole chemical properties and structure
6-Methoxy-2-methylbenzoxazole chemical properties and structure
An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6), a key heterocyclic compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this derivative serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, spectroscopic characteristics, and established synthetic protocols. Furthermore, it explores its chemical reactivity, potential applications in drug discovery, and essential safety and handling procedures. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.
Physicochemical Properties and Structure
6-Methoxy-2-methylbenzoxazole belongs to the benzoxazole class of heterocyclic aromatic compounds, characterized by a benzene ring fused to an oxazole ring.[1] The structure incorporates a methyl group at the 2-position and a methoxy group at the 6-position, which significantly influence its electronic properties and reactivity.
Chemical Identity and Structure
The fundamental structural and identifying information for 6-Methoxy-2-methylbenzoxazole is summarized below.
| Identifier | Value |
| CAS Number | 23999-64-6[2] |
| Molecular Formula | C₉H₉NO₂[3][4] |
| Molecular Weight | 163.17 g/mol [3][4] |
| Canonical SMILES | Cc1nc2ccc(cc2o1)OC[3] |
| InChI | InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3[3] |
| InChIKey | IMRVVUQHPUZLSC-UHFFFAOYSA-N[3] |
Figure 1: Chemical Structure of 6-Methoxy-2-methylbenzoxazole
Physical and Chemical Properties
The physical properties of 6-Methoxy-2-methylbenzoxazole are crucial for its handling, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| Melting Point | 51.5-53 °C | [5] |
| 60-61 °C | [2] | |
| Boiling Point (Predicted) | 250.0 ± 13.0 °C | [5] |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 1.06 ± 0.30 | [5] |
| LogP | 1.78 | [6] |
| Appearance | Yellow oil | [7][8] |
Note: Discrepancies in reported melting points may arise from differences in sample purity or analytical methodology.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 6-Methoxy-2-methylbenzoxazole. While specific spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, methoxy, and aromatic protons:
-
Methyl Protons (C2-CH₃): A singlet appearing around δ 2.6 ppm.[10]
-
Methoxy Protons (C6-OCH₃): A singlet appearing around δ 3.8 ppm.
-
Aromatic Protons (Benzene Ring): Three signals in the aromatic region (δ 7.0-7.7 ppm). The proton at C7 will likely appear as a doublet, the proton at C4 as a doublet, and the proton at C5 as a doublet of doublets, reflecting their respective couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule. Predicted chemical shifts are based on the known effects of substituents on the benzoxazole core.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands are expected at:
-
~1650-1580 cm⁻¹: C=N stretching of the oxazole ring.[11][12]
-
~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether and oxazole ring.[13]
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 163.06, corresponding to the exact mass of C₉H₉NO₂.[4]
Synthesis and Manufacturing
The synthesis of 6-Methoxy-2-methylbenzoxazole is most efficiently achieved through the cyclization of an appropriate ortho-aminophenol derivative. A well-documented method involves a microwave-assisted reaction between a substituted 2-hydroxyacetophenone and acetohydroxamic acid.[5][7][8]
Synthetic Pathway Overview
The primary synthetic route involves the reaction of 2-hydroxy-4-methoxyacetophenone (Paeonol) or a related precursor with a source of the 2-methyl group and nitrogen, followed by acid-catalyzed cyclization.[5][7]
Step-by-Step Synthetic Protocol
The following protocol is based on a reported microwave-assisted synthesis which offers high yield and short reaction times.[5][7][8]
Materials:
-
2-Hydroxyacetophenone derivative (e.g., Paeonol) (1.0 eq)
-
Acetohydroxamic acid (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (60-120 mesh)
-
Hexane
Procedure:
-
Reaction Setup: To a 10 mL microwave pressure tube, add the 2-hydroxyacetophenone derivative (e.g., 1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[7][8]
-
Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor at 80 °C (25 psi) for 8 minutes.[7][8]
-
Workup - Neutralization: After cooling, dilute the reaction mixture with ethyl acetate (3 mL). Carefully add saturated sodium bicarbonate solution dropwise until gas evolution ceases to neutralize the acid.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).[7]
-
Washing: Combine the organic layers and wash with saturated NaCl solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient (e.g., 1:9) to afford the pure product as a yellow oil.[7][8]
Applications in Research and Drug Development
While 6-Methoxy-2-methylbenzoxazole itself has limited documented biological activity, its true value lies in its role as a versatile synthetic intermediate. The benzoxazole core is a key pharmacophore found in compounds with a wide range of therapeutic properties.[1]
Role as a Synthetic Intermediate
The structure of 6-Methoxy-2-methylbenzoxazole offers several sites for chemical modification, making it an ideal starting point for constructing more complex molecules. The methyl group at the 2-position can be functionalized, and the aromatic ring can undergo further substitution. This allows for the systematic development of compound libraries for screening against various biological targets.
Biological Activities of Benzoxazole Derivatives
Derivatives of the benzoxazole scaffold have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: Many benzoxazole derivatives exhibit potent antibacterial and antifungal activities.[1]
-
Enzyme Inhibition: Structurally related compounds have shown inhibitory activity against enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.[] A novel derivative synthesized from 2-methylbenzoxazole demonstrated significant α-amylase inhibitory activity.[15]
-
Tyrosinase Inhibition: Certain 2-phenylbenzoxazole derivatives are being explored as potential skin-lightening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[16]
-
CNS Activity: The structural similarity of some benzoxazoles, like 6-methoxy-2-benzoxazolinone (6-MBOA), to melatonin has led to research into their effects on the central nervous system and pineal gland function.[17]
Analytical Methodologies
To ensure the quality and purity of 6-Methoxy-2-methylbenzoxazole, reliable analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
HPLC Method
A reverse-phase (RP) HPLC method can be used for the analysis of 6-Methoxy-2-methylbenzoxazole.[6]
-
Column: Newcrom R1 or equivalent C18 column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead.[6]
-
Detection: UV detection at an appropriate wavelength. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Safety and Handling
Proper handling of 6-Methoxy-2-methylbenzoxazole is essential to ensure laboratory safety. The information provided is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[18][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]
-
Conclusion
6-Methoxy-2-methylbenzoxazole is a heterocyclic compound of significant interest due to its role as a foundational building block in medicinal chemistry. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable precursor for the development of novel therapeutic agents across various domains, including antimicrobial and enzyme-inhibitory applications. This guide provides the essential technical information required by researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
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NIST. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook. Retrieved from [Link]
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PubMed. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Retrieved from [Link][17]
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